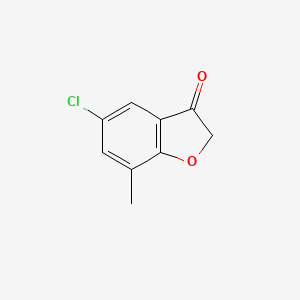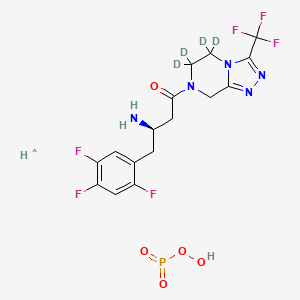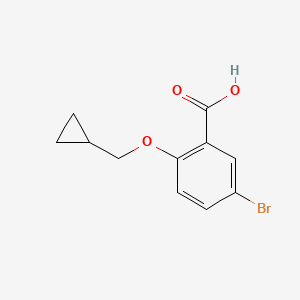
5-Bromo-2-cyclopropylmethoxy-benzoic acid
Overview
Description
“5-Bromo-2-cyclopropylmethoxy-benzoic acid” is a chemical compound with the molecular formula C11H11BrO3 . It is related to benzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT2 inhibitor . The compound has a molecular weight of 271.11 .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .Scientific Research Applications
Industrial Process Scale-Up and Synthesis of SGLT2 Inhibitors
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are promising for diabetes therapy. A practical and scalable synthesis process has been developed, starting from dimethyl terephthalate and leading to significant cost reduction in the manufacturing of these therapeutic agents (Zhang et al., 2022).
Antiviral Activity of Substituted Pyrimidines
Substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, bearing various substituents including cyclopropyl, have shown marked inhibitory activity against retrovirus replication in cell culture. These compounds present a new approach to targeting viral diseases, highlighting the potential of bromo-substituted compounds in antiviral therapy (Hocková et al., 2003).
Halogen Bonding in Molecular Structures
The study of bromobenzoic acids, including derivatives similar to 5-Bromo-2-cyclopropylmethoxy-benzoic acid, has provided insights into the strength and characteristics of Br...Br type II halogen bonds. These interactions are crucial for the stabilization of molecular structures and the design of new materials (Raffo et al., 2016).
Synthesis of RNA and DNA Probes
Palladium-catalyzed direct arylation of halouracils and halouracil nucleosides with arenes and heteroarenes has been promoted by TBAF, facilitating the synthesis of important RNA and DNA fluorescent probes. This method avoids the use of arylboronic acid or stannane precursors, streamlining the production of nucleoside analogues for research and diagnostic purposes (Liang et al., 2014).
Self-Assembled Nanostructures
The study of 5-bromo-2-hexadecyloxy-benzoic acid, a related compound, has revealed the formation of diverse nanoarchitectures through self-assembly, driven by halogen and hydrogen bonding interactions. These findings open up new avenues for the creation of molecular nanostructures with potential applications in nanotechnology and material science (Wu et al., 2017).
properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJOKNCPXDFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclopropylmethoxy-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




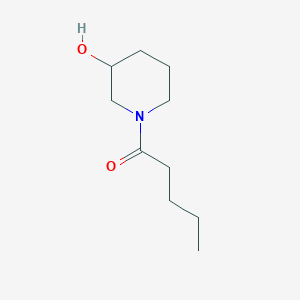
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
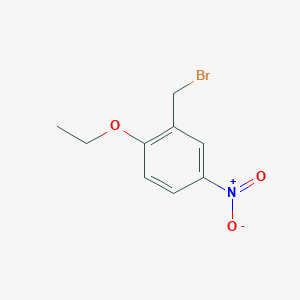
![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
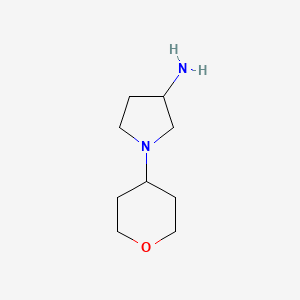
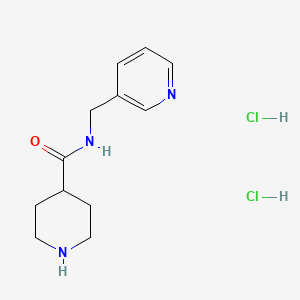

amine](/img/structure/B1462677.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)
